molecular formula C23H17ClN2O2 B383669 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-29-0

3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B383669
CAS No.: 890012-29-0
M. Wt: 388.8g/mol
InChI Key: ACVLMEAFDITPJU-UHFFFAOYSA-N
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Description

3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a 4-carbaldehyde group, along with a 2-chlorobenzyl ether moiety attached to the phenyl ring

Preparation Methods

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base to form the intermediate 4-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with phenylhydrazine to form the pyrazole ring, followed by oxidation to introduce the carbaldehyde group at the 4-position of the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorobenzyl moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

These compounds share a similar pyrazole core structure but differ in the substituents attached to the pyrazole ring and the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-22-9-5-4-6-18(22)16-28-21-12-10-17(11-13-21)23-19(15-27)14-26(25-23)20-7-2-1-3-8-20/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVLMEAFDITPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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